(5E)-2-(4-methylanilino)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazol-4-one
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Overview
Description
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 4-(2-methylpropoxy)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidinone ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazolidinones with different functional groups
Scientific Research Applications
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting tumor growth.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. For example, it could inhibit the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are known for their antidiabetic properties.
Thiazolidinones: A broader class of compounds with various substituents, exhibiting diverse biological activities.
Uniqueness
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a thiazolidinone ring with 4-methylphenyl and 4-(2-methylpropoxy)phenyl groups makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
(5E)-2-(4-methylphenyl)imino-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O2S/c1-14(2)13-25-18-10-6-16(7-11-18)12-19-20(24)23-21(26-19)22-17-8-4-15(3)5-9-17/h4-12,14H,13H2,1-3H3,(H,22,23,24)/b19-12+ |
InChI Key |
KLGYTFIPJWOFPI-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC(C)C)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC(C)C)S2 |
Origin of Product |
United States |
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